Cas no 61937-71-1 (2-Amino-5-bromo-4-pyrimidinol)

2-Amino-5-bromo-4-pyrimidinol Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-5-bromopyrimidin-4-ol
- 2-amino-5-bromo-1H-pyrimidin-6-one
- 2-amino-5-bromo-4-pyrimidinol
- 2-Amino-5-bromopyrimidin-4(3H)-one
- 2-Amino-5-bromo-4-hydroxypyrimidine
- 2-Amino-5-bromo-4(3H)-pyrimidinone
- 4(1H)-Pyrimidinone, 2-amino-5-bromo-
- aminobromopyrimidinol
- PubChem21810
- KSC352G0F
- PDLZQTZTKDRRAP-UHFFFAOYSA-N
- EBD35162
- SBB054518
- RP11
- SCHEMBL856370
- GS-6600
- 2-Amino-5-bromo-pyrimidin-4-ol
- DB-011962
- 2-amino-5-bromo-3,4-dihydropyrimidin-4-one
- MFCD09999234
- AKOS013465899
- SB57274
- AKOS028109043
- CS-W021565
- FC-0700
- 2-amino-5-bromo-1H-pyrimidin-4-one
- 2-Amino-5-bromo-4-pyrimidinol;2-Amino-5-bromo-4-hydroxypyrimidine;2-Amino-5-bromo-4-pyrimidinol(HBrform)
- 61937-71-1
- J-507919
- pyrimidine, 2-amino-5-bromo-4-hydroxy-
- DTXSID90333576
- AKOS005072654
- 2-Amino-5-bromo-4-pyrimidinol
-
- MDL: MFCD09999234
- Inchi: 1S/C4H4BrN3O/c5-2-1-7-4(6)8-3(2)9/h1H,(H3,6,7,8,9)
- InChI Key: PDLZQTZTKDRRAP-UHFFFAOYSA-N
- SMILES: BrC1=C([H])N=C(N([H])[H])N([H])C1=O
Computed Properties
- Exact Mass: 188.95377g/mol
- Surface Charge: 0
- XLogP3: -0.4
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 0
- Monoisotopic Mass: 188.95377g/mol
- Monoisotopic Mass: 188.95377g/mol
- Topological Polar Surface Area: 67.5Ų
- Heavy Atom Count: 9
- Complexity: 208
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- Density: 2.25
- Melting Point: 284-285°
- Boiling Point: 379.5°C at 760 mmHg
- Flash Point: 183.3°C
- Refractive Index: 1.765
- PSA: 72.03000
- LogP: 1.10810
2-Amino-5-bromo-4-pyrimidinol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
- HazardClass:IRRITANT
2-Amino-5-bromo-4-pyrimidinol Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Amino-5-bromo-4-pyrimidinol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | FC-0700-10G |
2-amino-5-bromo-4-pyrimidinol |
61937-71-1 | >95% | 10g |
£240.00 | 2025-02-08 | |
Key Organics Ltd | FC-0700-5MG |
2-amino-5-bromo-4-pyrimidinol |
61937-71-1 | >95% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | FC-0700-1G |
2-amino-5-bromo-4-pyrimidinol |
61937-71-1 | >95% | 1g |
£132.00 | 2023-07-11 | |
Key Organics Ltd | FC-0700-10MG |
2-amino-5-bromo-4-pyrimidinol |
61937-71-1 | >95% | 10mg |
£63.00 | 2025-02-08 | |
eNovation Chemicals LLC | D492386-25g |
2-amino-5-bromo-4-pyrimidinol |
61937-71-1 | 97% | 25g |
$1100 | 2023-09-01 | |
Chemenu | CM121155-10g |
2-Amino-5-bromo-4-hydroxypyrimidine |
61937-71-1 | 95% | 10g |
$458 | 2021-08-06 | |
Chemenu | CM121155-5g |
2-Amino-5-bromo-4-hydroxypyrimidine |
61937-71-1 | 95% | 5g |
$286 | 2021-08-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 047123-500mg |
2-Amino-5-bromo-4-pyrimidinol |
61937-71-1 | >95% | 500mg |
1901.0CNY | 2021-07-07 | |
Key Organics Ltd | FC-0700-0.5G |
2-amino-5-bromo-4-pyrimidinol |
61937-71-1 | >95% | 0.5 g |
£83.00 | 2023-07-11 | |
Matrix Scientific | 047123-500mg |
2-Amino-5-bromo-4-pyrimidinol, >95% |
61937-71-1 | >95% | 500mg |
$117.00 | 2023-09-06 |
2-Amino-5-bromo-4-pyrimidinol Related Literature
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
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M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
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Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
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Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
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Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
Additional information on 2-Amino-5-bromo-4-pyrimidinol
Recent Advances in the Study of 2-Amino-5-bromo-4-pyrimidinol (CAS: 61937-71-1)
2-Amino-5-bromo-4-pyrimidinol (CAS: 61937-71-1) is a brominated pyrimidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its role as a key intermediate in the synthesis of novel therapeutic agents, particularly in the context of antiviral and anticancer research. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential therapeutic applications.
One of the most notable advancements in the study of 2-Amino-5-bromo-4-pyrimidinol is its incorporation into the synthesis of nucleoside analogs. Researchers have demonstrated that this compound serves as a versatile building block for the development of modified nucleosides, which exhibit enhanced antiviral activity against a range of pathogens, including HIV and hepatitis B virus (HBV). The bromine atom at the 5-position of the pyrimidine ring has been shown to play a critical role in modulating the compound's interaction with viral polymerases, thereby improving its inhibitory effects.
In addition to its antiviral properties, 2-Amino-5-bromo-4-pyrimidinol has also been investigated for its potential as an anticancer agent. Recent studies have revealed that derivatives of this compound can induce apoptosis in cancer cells by targeting specific signaling pathways, such as the PI3K/AKT/mTOR axis. Furthermore, the compound's ability to chelate metal ions has been exploited in the design of metal-based anticancer drugs, which exhibit selective cytotoxicity toward malignant cells while sparing normal tissues.
The synthesis and optimization of 2-Amino-5-bromo-4-pyrimidinol derivatives have been a focal point of recent research. Advances in synthetic methodologies, such as microwave-assisted reactions and flow chemistry, have enabled the efficient production of these compounds with high yields and purity. Computational modeling and structure-activity relationship (SAR) studies have further contributed to the rational design of derivatives with improved pharmacokinetic and pharmacodynamic properties.
Despite these promising developments, challenges remain in the clinical translation of 2-Amino-5-bromo-4-pyrimidinol-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical studies. Nevertheless, the compound's unique chemical scaffold and diverse biological activities make it a valuable candidate for future drug discovery efforts.
In conclusion, 2-Amino-5-bromo-4-pyrimidinol (CAS: 61937-71-1) represents a promising scaffold for the development of novel antiviral and anticancer agents. Ongoing research efforts are expected to uncover additional therapeutic applications and optimize its pharmacological profile, paving the way for its eventual clinical use. This brief underscores the importance of continued investment in the study of this compound and its derivatives to fully realize their potential in addressing unmet medical needs.
61937-71-1 (2-Amino-5-bromo-4-pyrimidinol) Related Products
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